REACTION_CXSMILES
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[CH3:1]C([O-])(C)C.[K+].[Br:7][C:8]1[CH:9]=[CH:10][C:11]([F:17])=[C:12]([C:14](=O)[CH3:15])[CH:13]=1>[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.O1CCCC1.C(OCC)(=O)C>[Br:7][C:8]1[CH:9]=[CH:10][C:11]([F:17])=[C:12]([C:14]([CH3:1])=[CH2:15])[CH:13]=1 |f:0.1,3.4|
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Name
|
|
Quantity
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18.51 g
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Type
|
reactant
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Smiles
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CC(C)(C)[O-].[K+]
|
Name
|
|
Quantity
|
29.33 g
|
Type
|
reactant
|
Smiles
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BrC=1C=CC(=C(C1)C(C)=O)F
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Name
|
|
Quantity
|
50 mL
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Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
58.92 g
|
Type
|
catalyst
|
Smiles
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[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
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400 mL
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Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
650 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)OCC
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the yellow mixture was stirred at room temperature for 20 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The orange reaction mixture was cooled to 0° C.
|
Type
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WAIT
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Details
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The mixture was left
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Type
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TEMPERATURE
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Details
|
to warm to room temperature
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Type
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STIRRING
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Details
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stirred for 1.5 hours
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Duration
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1.5 h
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Type
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EXTRACTION
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Details
|
extracted with water (450 ml)
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Type
|
CUSTOM
|
Details
|
The organic layer separated
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Type
|
WASH
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Details
|
washed with brine (220 ml)
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Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated at reduced pressure
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Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C=C1)F)C(=C)C
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |